molecular formula C12H17NO3 B8073112 tert-Butyl (R)-2-amino-2-(4-hydroxyphenyl)acetate

tert-Butyl (R)-2-amino-2-(4-hydroxyphenyl)acetate

Cat. No. B8073112
M. Wt: 223.27 g/mol
InChI Key: CJPJHVFZFGDVBV-SNVBAGLBSA-N
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Description

Tert-Butyl (R)-2-amino-2-(4-hydroxyphenyl)acetate is a useful research compound. Its molecular formula is C12H17NO3 and its molecular weight is 223.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Capillary Gas Chromatography for Metabolite Analysis : A method using capillary gas-chromatographic profiling was developed for quantitative determination of the tert-butyldimethylsilyl derivatives of various catecholamine metabolites. This method is beneficial for diagnosing and monitoring patients with tumors characterized by increased urinary excretion of metabolites from tyrosine and tryptophan metabolism, such as neuroblastoma and melanoma. It may also apply to pharmacokinetic studies of aromatic amino acids and diagnosis of metabolic disorders like tyrosyluria (Muskiet et al., 1981).

  • Synthesis of 3-hydroxy-3-cyclohexylbutyric Acid Derivatives : This research involved the preparation of the sodium salt of 3-hydroxy-3-cyclohexylbutyric acid and its lactone from tert-butyl ester via hydrogenation. These compounds inhibit acetate incorporation into cholesterol and fatty acids in rat liver slices but do not specifically inhibit HMG-CoA reductase (Carganico, Cozzi, & Orsini, 1983).

  • Asymmetric Synthesis Applications : The paper describes aminohydroxylation and subsequent dihydroxylation of tert-butyl sorbate, leading to the asymmetric synthesis of 3,6-dideoxy-3-amino-L-talose. This showcases the compound's utility in complex organic synthesis and the creation of specific stereochemical configurations (Csatayová et al., 2011).

  • Chemical Reactivity and Transformation Studies : The reactivity of lysine moieties toward an epoxyhydroxylinoleic acid derivative was investigated, focusing on the aminolysis versus hydrolysis processes. This study provides insights into the interactions between proteins and lipid oxidation products, highlighting the potential for studying biological and chemical transformation processes (Lederer, Schuler, & Ohmenhäuser, 1999).

  • Photocatalytic Transformation in Environmental Applications : Research on the photocatalytic transformation of salbutamol using titanium dioxide under simulated solar irradiation identified various intermediate compounds and assessed mineralization and toxicity. This paper demonstrates the application in environmental chemistry, particularly in understanding the breakdown and environmental impact of pharmaceutical agents (Sakkas et al., 2007).

properties

IUPAC Name

tert-butyl (2R)-2-amino-2-(4-hydroxyphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-12(2,3)16-11(15)10(13)8-4-6-9(14)7-5-8/h4-7,10,14H,13H2,1-3H3/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJPJHVFZFGDVBV-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C1=CC=C(C=C1)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H](C1=CC=C(C=C1)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.